molecular formula C13H11N3O5 B10916505 5-[(4-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(4-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10916505
M. Wt: 289.24 g/mol
InChI Key: WMISJFBNIXIDFM-UHFFFAOYSA-N
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Description

5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxyanilino and carboxylic acid groups. Its molecular formula is C13H11N3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-carboxyaniline with 1-methyl-1H-pyrazole-4-carboxylic acid under controlled conditions. The reaction is often catalyzed by agents such as triphenyl phosphite (TPP) and pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyanilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CARBOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both carboxyanilino and carboxylic acid groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

5-[(4-carboxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O5/c1-16-10(9(6-14-16)13(20)21)11(17)15-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19)(H,20,21)

InChI Key

WMISJFBNIXIDFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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